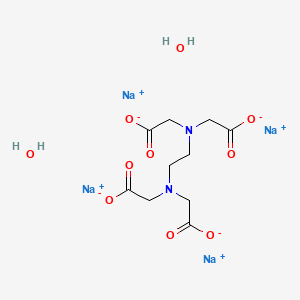
2-(Chloromethyl)-4-methylpyridine hydrochloride
Vue d'ensemble
Description
2-(Chloromethyl)-4-methylpyridine hydrochloride, also known as 2-Picolyl chloride hydrochloride, is a chemical compound with the empirical formula C6H6ClN·HCl and a molecular weight of 164.03 . It is often used as a building block in chemical synthesis .
Molecular Structure Analysis
The molecular structure of 2-(Chloromethyl)-4-methylpyridine hydrochloride is derived from the empirical formula C6H6ClN·HCl . The exact structure would need to be confirmed through methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
2-(Chloromethyl)-4-methylpyridine hydrochloride is a solid with a melting point of 120-124 °C . It is soluble in water and is hygroscopic, meaning it readily absorbs moisture from the air . It has a molecular weight of 164.03 .Applications De Recherche Scientifique
Application in Cancer Research
- Summary of Application: 2-(Chloromethyl)-4-methylpyridine hydrochloride is used as a key intermediate in the synthesis of novel anticancer agents with 4-anilinoquinazoline scaffolds . These compounds have shown promising anticancer activity in vitro .
- Methods of Application: The compound is used in the synthesis of 2-chloromethyl-4 (3 H )-quinazolinones, which are then used to prepare 4-anilinoquinazoline derivatives . The exact experimental procedures and technical details would be specific to the individual study and are not provided in the source.
Application in Magnetic Resonance Imaging (MRI)
- Summary of Application: 2-(Chloromethyl)-4-methylpyridine hydrochloride is used in the synthesis of a Gd3+ diethylenetriaminepentaacetic acid bisamide complex, which is a Zn2±sensitive magnetic resonance imaging contrast agent .
Application in Cancer Research
- Summary of Application: 2-(Chloromethyl)-4-methylpyridine hydrochloride is used as a key intermediate in the synthesis of novel anticancer agents with 4-anilinoquinazoline scaffolds . These compounds have shown promising anticancer activity in vitro .
- Methods of Application: The compound is used in the synthesis of 2-chloromethyl-4 (3 H )-quinazolinones, which are then used to prepare 4-anilinoquinazoline derivatives . The exact experimental procedures and technical details would be specific to the individual study and are not provided in the source.
Application in Magnetic Resonance Imaging (MRI)
- Summary of Application: 2-(Chloromethyl)-4-methylpyridine hydrochloride is used in the synthesis of a Gd3+ diethylenetriaminepentaacetic acid bisamide complex, which is a Zn2±sensitive magnetic resonance imaging contrast agent .
- Methods of Application: The compound is used as a reagent in the synthesis of the contrast agent . The exact experimental procedures and technical details would be specific to the individual study and are not provided in the source.
Application in Solar Energy
- Summary of Application: 2-(Chloromethyl)-4-methylpyridine hydrochloride is used as a spacer cation additive in the production of flexible perovskite solar cells (PSCs) . These solar cells have attracted attention due to their potential application in portable and wearable electronics .
- Methods of Application: The compound is introduced within the perovskite organic precursor to improve the photoelectric conversion efficiency (PCE) and mechanical stability of the device . It facilitates the crystallization of perovskite and stitches the grain boundaries to improve flexibility .
- Results or Outcomes: Compared to the 17.64% PCE of the control devices, the target flexible PSCs achieved a higher efficiency over 19% with an improved mechanical stability (87.2% of the initial PCE after the 1000 cycles with the bending radius R = 6 mm) . The device retained over 80% of the initial PCE after 30 days storage in an ambient environment .
Safety And Hazards
Propriétés
IUPAC Name |
2-(chloromethyl)-4-methylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c1-6-2-3-9-7(4-6)5-8;/h2-4H,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPINNMMCXODOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602011 | |
| Record name | 2-(Chloromethyl)-4-methylpyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-methylpyridine hydrochloride | |
CAS RN |
71670-71-8 | |
| Record name | 2-(Chloromethyl)-4-methylpyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-4-methylpyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-Oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1592291.png)
![4-[trans-4-(trans-4-Methylcyclohexyl)cyclohexyl]-1-trifluoromethoxybenzene](/img/structure/B1592294.png)
